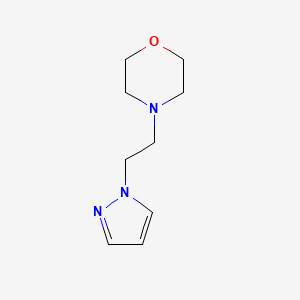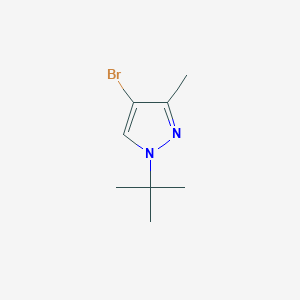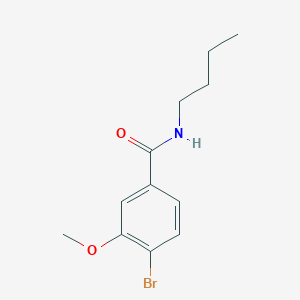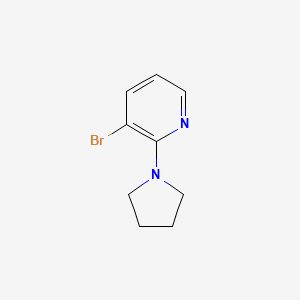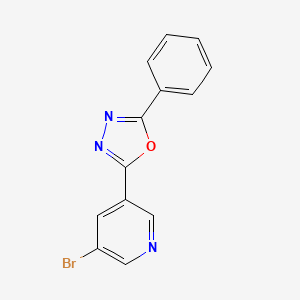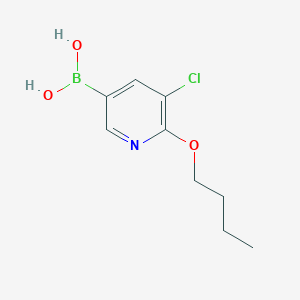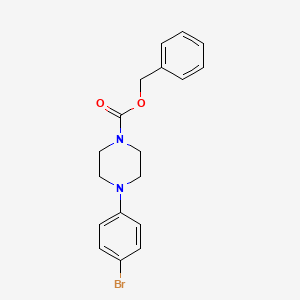
2-(Aminomethyl)butanoic acid hydrochloride
Descripción general
Descripción
2-(Aminomethyl)butanoic acid hydrochloride is an organic compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 . It appears as a powder and is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO2.ClH/c1-2-4(3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H . This indicates that the compound consists of a butanoic acid group with an aminomethyl group attached to the second carbon atom, and it is in the form of a hydrochloride salt .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, amines in general are known to react with carbonyl compounds to form imines . They can also react with acid chlorides to form amides .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 119-123°C . It has a molecular weight of 153.61 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study detailed the synthesis of derivatives of 2-(aminomethyl)butanoic acid that exhibited significant antimicrobial and antifungal activities. These compounds, through chemical modifications, showed efficacy against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and fungi including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Enhancement of Intestinal Barrier Function
Research on DL-2-hydroxy-(4-methylthio)butanoic acid, a derivative, indicated its potential in protecting intestinal epithelial barrier function, suggesting benefits for intestinal health and possibly aiding in the prevention of inflammation-induced permeability changes (Martín-Venegas et al., 2013).
Synthetic Applications
A synthetic approach involving 2-(aminomethyl)butanoic acid hydrochloride led to the production of glufosinate, an important herbicide, showcasing the compound's utility in complex organic syntheses (Sakakura et al., 1991).
Anticonvulsant Activity
Derivatives of gamma-aminobutyric acid, related to 2-(aminomethyl)butanoic acid, were studied for their anticonvulsant properties, showing potential as anticonvulsants and GABA mimetics, which could be explored further for neurological applications (Kaplan et al., 1980).
Corrosion Inhibition
The compound was part of a study on new diamine derivatives that showed effective inhibition against the corrosion of mild steel in acidic solutions, highlighting its potential in corrosion protection applications (Herrag et al., 2010).
Biochemical Studies
The biochemical and histopathological effects of N-butyl-2-cyanoacrylate, a compound related to 2-(aminomethyl)butanoic acid, were investigated in oral surgery, providing insights into its systemic effects and suitability for medical applications (Inal et al., 2006).
Safety and Hazards
The compound is classified under GHS07 for safety, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
2-(aminomethyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-4(3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLAGEBUTYNRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



